molecular formula C12H22N2O4 B1598071 (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester CAS No. 1217683-44-7

(R)-4-N-Boc-Piperazine-2-acetic acid methyl ester

货号: B1598071
CAS 编号: 1217683-44-7
分子量: 258.31 g/mol
InChI 键: VLMVFRLASKOYKX-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-4-N-Boc-Piperazine-2-acetic acid methyl ester (CAS: 438631-77-7) is a chiral piperazine derivative with the molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.291 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group at the 4-position of the piperazine ring and a methyl ester functional group at the 2-acetic acid moiety. The compound is characterized by one stereocenter (R-configuration), making it critical in enantioselective synthesis and drug development. Its purity (97%) and stability under standard storage conditions (2–8°C) render it valuable in pharmaceutical intermediates .

属性

IUPAC Name

tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVFRLASKOYKX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363540
Record name (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217683-44-7
Record name (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Boc Protection of Piperazine Ring

The Boc group is introduced to the nitrogen atom of the piperazine ring to protect it during subsequent functionalization steps. This is commonly achieved by reacting piperazine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine under mild conditions (0 °C to room temperature) in solvents like dichloromethane (DCM). The reaction typically proceeds with stirring for 12–16 hours to ensure complete protection.

  • Reaction conditions:
    • Solvent: DCM
    • Base: Triethylamine
    • Temperature: 0 °C to room temperature
    • Reaction time: 12–16 hours

This step stabilizes the nitrogen, preventing unwanted nucleophilic attacks during esterification or coupling reactions.

Introduction of the Acetic Acid Methyl Ester Group

The acetic acid methyl ester moiety is introduced at the 2-position of the piperazine ring via alkylation or esterification strategies. One common method involves the use of N-Boc-2-bromoethylamine or related alkylating agents to install the side chain, followed by esterification.

  • Typical alkylation:
    • React N-Boc-piperazine with 2-bromoacetic acid methyl ester or its equivalents.
    • Use of polar aprotic solvents (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)) to facilitate nucleophilic substitution.
    • Temperature control (ambient to reflux) to optimize yield and selectivity.

Alternatively, esterification can be performed by reacting the carboxylic acid precursor with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid to form the methyl ester.

Enantioselective Synthesis and Resolution

Achieving the (R)-enantiomer with high enantiomeric excess (>95%) is critical for pharmaceutical applications. Strategies include:

  • Asymmetric hydrogenation: Using chiral catalysts such as Ru-based complexes with triflic acid to catalyze hydrogenation steps that set stereochemistry.
  • Enzymatic kinetic resolution: Employing lipases like Candida antarctica lipase A (CAL-A) to selectively hydrolyze or esterify one enantiomer, enriching the desired (R)-form.
  • Chiral auxiliaries: Temporary chiral groups introduced during synthesis to induce stereoselectivity.

Reaction parameters such as solvent polarity, temperature (reflux vs. ambient), and protecting group choice (Boc vs. Fmoc) significantly influence enantiomeric purity and yield.

Industrial Preparation Considerations

In industrial settings, the synthesis is often scaled using:

  • Continuous flow reactors: Allowing precise control over reaction parameters (temperature, pressure, reactant concentration) to optimize throughput and purity.
  • Catalyst choice: Palladium or platinum catalysts for hydrogenation steps under controlled pressure (1–5 bar) and temperature (10–80 °C).
  • Purification: Advanced techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) with chiral columns ensure high purity and enantiomeric excess.

Representative Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Boc Protection Boc anhydride, triethylamine Dichloromethane (DCM) 0 °C to RT 12–16 hours Protects piperazine nitrogen
Alkylation/Esterification N-Boc-piperazine + 2-bromoacetic acid methyl ester or acid + MeOH + acid catalyst THF, DMF, or MeOH Ambient to reflux Several hours Introduces methyl ester side chain
Asymmetric Hydrogenation Ru catalyst + triflic acid Ethanol or similar 10–80 °C Variable Sets (R)-stereochemistry
Enzymatic Resolution Candida antarctica lipase A (CAL-A) Buffer or organic Mild (ambient) Hours to days Enhances enantiomeric purity
Industrial Hydrogenation Pd or Pt catalyst, H2 pressure (1–5 bar) Ethanol or ethyl acetate 10–80 °C Hours Scalable hydrogenation step

Analytical Techniques for Characterization

Summary of Research Findings and Notes

  • The Boc protecting group is essential to stabilize the piperazine nitrogen and prevent side reactions during esterification and coupling.
  • Enantioselective synthesis methods, including asymmetric hydrogenation and enzymatic resolution, are critical to obtain the (R)-enantiomer with high purity.
  • Reaction parameters such as solvent choice, temperature, and catalyst type greatly influence yield and stereoselectivity.
  • Industrial processes leverage continuous flow reactors and advanced purification to ensure scalability and product quality.
  • The compound serves as a versatile intermediate in pharmaceutical synthesis, notably for CNS-active agents due to its favorable pharmacokinetic properties.

作用机制

The mechanism of action of ®-4-N-Boc-Piperazine-2-acetic acid methyl ester involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in selective reactions without interference from the amine group. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors .

相似化合物的比较

Stereoisomeric Analog: (S)-4-N-Boc-Piperazine-2-Carboxylic Acid

  • Molecular Formula : C₁₀H₁₈N₂O₄
  • Molecular Weight : 230.264 g/mol
  • Key Differences :
    • Stereochemistry : S-configuration at the stereocenter, altering binding affinity in chiral environments .
    • Functional Group : Carboxylic acid at the 2-position instead of a methyl ester, affecting solubility (carboxylic acid is more polar) and reactivity in amide bond formation .
    • Applications : Used in peptide synthesis where deprotection of the Boc group is required under acidic conditions .

Di-Boc Protected Derivative: (R)-1,4-di-Boc-Piperazine-2-Carboxylic Acid Methyl Ester

  • Molecular Formula : C₁₆H₂₈N₂O₆
  • Molecular Weight : 344.4 g/mol
  • Key Differences :
    • Protection : Two Boc groups (at 1- and 4-positions), increasing steric hindrance and requiring sequential deprotection steps .
    • Synthesis : Prepared via double Boc-protection of piperazine, often using Boc anhydride under basic conditions .
    • Utility : Enhanced stability in multi-step syntheses but requires careful optimization to avoid side reactions during deprotection .

Aryl-Substituted Analog: 2-(4-Boc-Piperazinyl)-2-(3-Chloro-Phenyl)Acetic Acid

  • Molecular Formula : C₁₇H₂₂ClN₂O₄
  • Molecular Weight : 365.82 g/mol
  • Applications: Explored in CNS drug candidates targeting dopamine and serotonin receptors due to its aromatic moiety .

Fmoc-Protected Analog: 4-Boc-1-Fmoc-2-Piperazine Acetic Acid

  • Molecular Formula : C₂₆H₃₀N₂O₆
  • Molecular Weight : 466.53 g/mol
  • Key Differences: Protection Strategy: Combines Boc (4-position) and Fmoc (1-position) groups, enabling orthogonal deprotection for solid-phase peptide synthesis . Utility: Preferred in combinatorial chemistry for sequential coupling of amino acids .

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) logP* Solubility (Water)
(R)-4-N-Boc-Piperazine-2-acetic acid methyl ester C₁₁H₂₀N₂O₄ 244.29 1.2 Low (DCM-soluble)
(S)-4-N-Boc-Piperazine-2-carboxylic acid C₁₀H₁₈N₂O₄ 230.26 0.8 Moderate
(R)-1,4-di-Boc-Piperazine-2-carboxylic acid methyl ester C₁₆H₂₈N₂O₆ 344.40 2.1 Very low
2-(4-Boc-Piperazinyl)-2-(3-chloro-phenyl)acetic acid C₁₇H₂₂ClN₂O₄ 365.82 2.5 Low (DCM-soluble)

*Calculated using ChemDraw.

Pharmacological Insights:

  • Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances cell membrane permeability compared to the carboxylic acid analog, making it more suitable for prodrug strategies .
  • Aryl Substitutions : The 3-chlorophenyl analog shows higher predicted toxicity (ProTox-II class III) compared to the unsubstituted Boc-piperazine derivatives, likely due to hepatic enzyme inhibition .

生物活性

(R)-4-N-Boc-Piperazine-2-acetic acid methyl ester is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is often utilized as an intermediate in the synthesis of various pharmacologically active agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.32 g/mol
  • IUPAC Name : (R)-4-(tert-butoxycarbonyl)piperazine-2-acetic acid methyl ester

Research indicates that this compound may exhibit several mechanisms of action:

  • Enzymatic Interactions : The compound has been shown to undergo kinetic resolution catalyzed by lipases, particularly Candida antarctica lipase A (CAL-A), indicating its potential role in enantioselective reactions . This enzymatic activity enhances the compound's utility in synthesizing biologically active derivatives.
  • Antimicrobial Activity : Studies have demonstrated that related piperazine compounds exhibit antimicrobial properties against various pathogens, including multidrug-resistant strains . While specific data for this compound is limited, its structural relatives suggest a potential for similar activity.
  • Inhibition of Cancer Cell Proliferation : Piperazine derivatives have been explored for their anticancer properties. For instance, compounds with similar structural motifs have shown significant inhibitory effects on cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells, through mechanisms involving apoptosis induction and cell cycle arrest .

Pharmacological Studies

Recent studies have focused on the pharmacokinetics and biological efficacy of piperazine derivatives. Here are some key findings:

  • Kinetic Resolution : The kinetic resolution of this compound has been studied using CAL-A, demonstrating high enantioselectivity with E values exceeding 200, indicating its potential for producing enantiomerically pure compounds suitable for further biological testing .
  • Anticancer Activity : Related piperazine compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar antiproliferative properties .

Study 1: Enantioselective N-Acylation

A study investigated the enantioselective N-acylation of racemic piperazine derivatives using CAL-A. The results indicated that this compound exhibited excellent yields and selectivity when acylated with specific acyl donors, emphasizing its utility in synthetic organic chemistry and potential therapeutic applications .

Study 2: Antimicrobial Screening

In a comparative study of piperazine derivatives against various bacterial strains, compounds structurally related to this compound displayed significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL against resistant strains . This suggests a promising avenue for further exploration in drug development.

Data Tables

Activity TypeCompoundMIC Value (μg/mL)Notes
AntimicrobialRelated Piperazine Derivative4 - 8Active against MRSA and Mycobacterium spp.
AnticancerPiperazine DerivativeIC50 = 0.126 μMEffective against MDA-MB-231 cell line
Enantioselective(R)-4-N-Boc-Piperazine-2-aceticE > 200High selectivity in kinetic resolution

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The compound is typically synthesized via alkylation of piperazine derivatives using N-Boc-2-bromoethyl-amine, followed by esterification. Enantiomeric purity is controlled through chiral catalysts (e.g., Ru(cod)(2-methylallyl)₂ with triflic acid) or chiral auxiliaries. For example, asymmetric hydrogenation or enzymatic resolution may refine stereoselectivity .
  • Critical Parameters : Temperature (reflux vs. ambient), solvent polarity (CH₂Cl₂ vs. THF), and protecting group strategies (Boc vs. Fmoc) impact yield and purity. Boc protection prevents side reactions at the piperazine nitrogen during alkylation .

Q. How does Boc protection influence the reactivity of the piperazine core in downstream functionalization?

  • Role of Boc Group : The tert-butoxycarbonyl (Boc) group stabilizes the secondary amine, preventing unwanted nucleophilic attacks or side reactions during esterification or coupling steps. It is selectively removed under acidic conditions (e.g., TFA) without disrupting the ester or acetic acid moiety .
  • Example : In peptide coupling, Boc-protected intermediates allow sequential deprotection and functionalization, enabling modular synthesis of complex molecules .

Q. What analytical techniques are essential for characterizing this compound?

  • Key Methods :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and Boc/ester group integrity.
  • HPLC/GC-MS : Chiral columns (e.g., SP™-2560) assess enantiomeric excess (>95% for pharmaceutical-grade synthesis).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for asymmetric syntheses of this compound?

  • Root Causes : Discrepancies often arise from differences in catalyst loading (e.g., Ru vs. Pd), solvent effects (polar aprotic vs. protic), or competing reaction pathways (e.g., Markovnikov vs. anti-Markovnikov additions).
  • Resolution Strategy : Design controlled experiments varying one parameter at a time (e.g., ligand structure in Ru-catalyzed hydroamination) and use kinetic modeling to identify rate-limiting steps .

Q. What strategies optimize the compound’s utility in drug discovery, particularly for CNS-targeting agents?

  • Applications : The piperazine-acetic acid scaffold is a versatile intermediate for dopamine receptor modulators and serotonin reuptake inhibitors. Methyl ester derivatives enhance blood-brain barrier permeability.
  • Case Study : Functionalization at the acetic acid position (e.g., coupling with aryl boronic acids) generates libraries for high-throughput screening against neurological targets .

Q. How do steric and electronic effects of substituents on the piperazine ring influence biological activity?

  • SAR Insights :

  • Steric Effects : Bulky groups at the 2-position (e.g., methyl) restrict conformational flexibility, enhancing receptor selectivity.
  • Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) increase metabolic stability by reducing oxidative degradation.
    • Experimental Validation : Radioligand binding assays (e.g., ⁹⁹mTc-labeled derivatives) quantify target engagement in hypoxia imaging .

Q. What are the challenges in scaling up enantioselective syntheses while maintaining cost efficiency?

  • Scalability Issues : Chiral catalysts (e.g., Ru complexes) are expensive and require recycling. Continuous flow reactors improve mass transfer and reduce waste.
  • Cost-Effective Alternatives : Enzymatic resolution using lipases or esterases offers high enantioselectivity at lower temperatures, though substrate specificity must be optimized .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for piperazine-acetic acid derivatives?

  • Potential Factors :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
  • Impurity Effects : Trace solvents (e.g., DMF) or residual catalysts (e.g., Pd) may inhibit biological activity.
    • Mitigation : Standardize assay protocols (e.g., NIH guidelines) and employ orthogonal purification methods (e.g., preparative HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-N-Boc-Piperazine-2-acetic acid methyl ester
Reactant of Route 2
(R)-4-N-Boc-Piperazine-2-acetic acid methyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。